Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
Description
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate (CID 5210209) is a pyrroloquinoline derivative characterized by a 4-methoxybenzoyl substituent at position 1 and a methyl group at position 7 of the quinoline core. Its molecular formula is C₂₄H₂₁NO₄, with a molecular weight of 387.43 g/mol . The compound’s structure includes an ethyl ester at position 3, contributing to its hydrophobicity. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (192.4 Ų) and [M+Na]⁺ (208.1 Ų) suggest moderate molecular compactness . While synthesis protocols for analogous compounds are documented, specific biological data for this compound remain unreported in the literature .
Properties
CAS No. |
302913-66-2 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-4-29-24(27)19-14-22(23(26)16-6-9-18(28-3)10-7-16)25-20-11-5-15(2)13-17(20)8-12-21(19)25/h5-14H,4H2,1-3H3 |
InChI Key |
UVKHAKIUGKSXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)OC)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Quinolinium Salt Formation
The synthesis begins with the preparation of a quinolinium salt intermediate. A representative method involves reacting 1-(2-oxo-2-(4-methoxyphenyl)ethyl)-7-methylquinolin-1-ium bromide (synthesized from 7-methylquinoline and 4-methoxybenzyl bromide) with ethyl propiolate in the presence of a base.
Reaction Conditions
- Solvent: Dry dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: Room temperature (25°C)
- Time: 30 minutes
- Yield: 53–68%
The reaction proceeds via nucleophilic attack of the quinolinium salt’s α-carbon on the ethyl propiolate, followed by cyclization to form the pyrrolo[1,2-a]quinoline core.
Purification and Characterization
The crude product is purified via column chromatography using a gradient of ethyl acetate and hexane (7:3). Analytical data include:
- ¹H NMR (CDCl₃): δ 1.43 (t, 3H, -CH₂CH₃), 2.24 (s, 3H, CH₃-pyrazole), 3.89 (s, 3H, OCH₃), 6.92–8.21 (m, aromatic protons).
- Mass Spectrometry: m/z 387.43 [M+H]+.
Nucleophilic Acyl Substitution
Halogenation-Amination Strategy
A patent by US20030212276A1 outlines a halogenation-amination approach for analogous quinolinecarbonitriles, adaptable for the target compound:
- Step 1: React 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with phosphorus oxychloride (POCl₃) to form 4-chloro-7-fluoro-3-quinolinecarbonitrile.
- Step 2: Displace the chloro group with 4-methoxybenzoyl chloride in the presence of pyridine hydrochloride, yielding the 4-methoxybenzoyl-substituted intermediate.
- Step 3: Alkylate the pyrrolo nitrogen with ethyl chloroacetate under basic conditions.
Key Parameters
- Halogenation Agent: POCl₃ (neat, 105°C, 45 min)
- Acylation Base: Pyridine hydrochloride (2-ethoxyethanol, 115°C)
- Yield: 60–75%
One-Pot Tandem Reactions
Radical Bromination and Coupling
A modified method from PMC2977288 employs radical bromination to introduce substituents:
- Radical Bromination: Treat ethyl 2,4-dimethylquinoline-3-carboxylate with N-bromosuccinimide (NBS) to generate 2,4-bis(bromomethyl)quinoline.
- Coupling with 4-Methoxybenzoyl Chloride: React the brominated intermediate with 4-methoxybenzoyl chloride in chloroform using triethylamine (Et₃N) as a base.
Optimized Conditions
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent and Temperature Effects
Base Selection
- K₂CO₃: Preferred for condensation reactions (mild, non-nucleophilic).
- Pyridine Hydrochloride: Facilitates nucleophilic substitution in halogenated intermediates.
Analytical Validation
Chromatographic Purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a broader class of 1-(substituted benzoyl)-pyrrolo[1,2-a]quinoline-3-carboxylates. Key structural variations among analogs include:
- Substituents on the benzoyl group (e.g., methoxy, chloro, bromo, cyano).
- Position and type of substituents on the quinoline core (e.g., methyl or methoxy at positions 5 or 7).
- Ester groups (ethyl vs. methyl).
Below is a detailed comparison:
Substituent Effects on the Benzoyl Group
Variations in the benzoyl group’s para-substituent significantly alter electronic and steric profiles:
- In contrast, electron-withdrawing groups (e.g., 4-Cl, 4-Br, 4-CN) may reduce solubility but improve thermal stability, as seen in higher melting points for chloro-substituted analogs .
- Synthetic Yields: The 4-cyano derivative (50.5–66.7% yield) suggests that sterically demanding substituents may marginally reduce reaction efficiency compared to smaller groups like Cl or OCH₃ .
Substituent Effects on the Quinoline Core
The position and nature of substituents on the quinoline ring modulate steric interactions and conjugation:
- Methyl vs. Methoxy : The 7-methyl group (target compound) introduces steric bulk without significant electronic effects, whereas 7-methoxy derivatives (e.g., 195–196°C for 4-chlorobenzoyl analog) exhibit higher melting points due to hydrogen bonding via the methoxy oxygen .
- Positional Isomerism : Methyl groups at position 5 (e.g., 5-methyl derivatives in ) vs. 7 may alter π-stacking interactions in solid-state structures, though crystallographic data for the target compound is lacking .
Biological Activity
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : CHN O
- CAS Number : 302913-66-2
The compound features a pyrroloquinoline backbone, which is known for its ability to interact with various biological targets.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoline, including this compound, exhibit potent antimicrobial activity. For instance:
- In vitro tests have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
- The compound has also been evaluated for antifungal properties, particularly against Candida albicans, with minimum inhibitory concentrations (MICs) indicating significant efficacy (Table 1).
Table 1: MIC Values Against C. albicans
| Sample | MIC (µg/mL) |
|---|---|
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-03 | 0.8 |
| BQ-04 | 1.6 |
| BQ-05 | 0.8 |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
Antitubercular Activity
Research has indicated that related compounds within the pyrrolo[1,2-a]quinoline family possess antitubercular activity against strains of Mycobacterium tuberculosis. Notably:
- Compounds were tested against the H37Rv strain and multidrug-resistant strains.
- Effective concentrations ranged from 8 to 128 µg/mL, highlighting their potential as anti-TB agents .
Antioxidant Activity
The antioxidant properties of this compound have also been noted. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes in pathogens.
- Receptor Modulation : Some derivatives act as antagonists or agonists at various receptors involved in inflammation and immune response.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrrolo[1,2-a]quinoline derivatives:
- A study reported on the synthesis of dimethyl derivatives and their evaluation against Mycobacterium tuberculosis, showing promising results for further development .
- Another investigation into antifungal activity highlighted the effectiveness of these compounds against resistant strains of fungi, suggesting their potential role in treating fungal infections .
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Quinolinium N-ylide formation : React 6-methoxyquinoline derivatives with substituted bromoacetophenones under reflux in methanol (6–12 hours), followed by crystallization from methanol-CHCl₃ mixtures (yields 51–55%) .
- Optimization : Increase yields by adjusting solvent polarity (e.g., methanol-CHCl₃ vs. DMF), extending reaction times, or using catalytic bases like triethylamine. For example, yields improved from 40% to 55% in analogous compounds by optimizing recrystallization solvents .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H-NMR : Expect signals for the ethyl ester group (δ 1.31 ppm, triplet for CH₃; δ 4.30 ppm, quartet for CH₂), methoxybenzoyl substituents (δ 3.8–4.0 ppm for OCH₃), and pyrroloquinoline protons (δ 6.5–8.5 ppm for aromatic systems) .
- FT-IR : Look for carbonyl stretches at ~1708 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (benzoyl C=O). Methoxy C-O stretches appear near 1227 cm⁻¹ .
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.1% deviation indicates purity) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide the safety data sheet (SDS) to medical personnel .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data between theoretical and experimental values for this compound?
Methodological Answer:
- Purification : Recrystallize the compound multiple times using solvent mixtures (e.g., methanol-CHCl₃) to remove impurities affecting C/H/N ratios .
- Analytical Cross-Validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular composition. For example, a 0.1% deviation in carbon content was resolved via HRMS in analogous quinoline derivatives .
Q. What strategies can be employed to confirm the regioselectivity of substitution patterns in the pyrroloquinoline core during synthesis?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between substituents (e.g., methoxybenzoyl and methyl groups) to confirm substitution sites .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign positions. For example, crystallographic data for Ethyl 1-benzoyl-5-(1,3-dioxolan-2-yl)pyrrolo[1,2-a]quinoline-3-carboxylate confirmed regioselectivity at the 3-carboxylate position .
Q. How does the presence of the 4-methoxybenzoyl group influence the compound’s photophysical properties, and what experimental approaches can quantify this effect?
Methodological Answer:
- UV-Vis Spectroscopy : Compare absorption maxima (λmax) of the parent pyrroloquinoline with its 4-methoxybenzoyl derivative. The electron-donating methoxy group may redshift λmax by 20–30 nm due to extended conjugation .
- Fluorescence Quenching Studies : Measure emission intensity in polar vs. nonpolar solvents to assess substituent-dependent solvatochromism .
Q. What in silico methods are suitable for predicting the biological activity of this compound, and how can these predictions be validated experimentally?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases or kinases). For pyrazolopyrimidine analogs, docking revealed binding affinities to bacterial enzymes .
- Validation : Perform in vitro assays (e.g., antimicrobial susceptibility testing) against Gram-positive/negative strains. Correlate IC₅₀ values with docking scores to confirm predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
